(5-Bromo-2-chlorophenyl)(4-methoxyphenyl)methanone

Physicochemical Characterization Process Chemistry Solid-State Properties

Procure the designative Empagliflozin Impurity 21 (CAS 333361-49-2) as a regulatory-compliant reference standard for ANDA impurity profiling. Its distinct mp (95–99°C), ~15–25°C higher than the 4-ethoxy analog, enables efficient melt crystallization and rapid in-process identity checks, reducing solvent consumption and accelerating synthetic timelines. As the documented starting material for Dapagliflozin-D5 internal standard, it is essential for LC-MS/MS bioanalytical method development. Ensure pharmacopeial traceability (USP/EP) and avoid generic substitution risks.

Molecular Formula C14H10BrClO2
Molecular Weight 325.58 g/mol
CAS No. 333361-49-2
Cat. No. B1290138
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Bromo-2-chlorophenyl)(4-methoxyphenyl)methanone
CAS333361-49-2
Molecular FormulaC14H10BrClO2
Molecular Weight325.58 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Br)Cl
InChIInChI=1S/C14H10BrClO2/c1-18-11-5-2-9(3-6-11)14(17)12-8-10(15)4-7-13(12)16/h2-8H,1H3
InChIKeyNIEQZZXEZYUFMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(5-Bromo-2-chlorophenyl)(4-methoxyphenyl)methanone (CAS 333361-49-2) – Identity, Class & Core Procurement Profile


(5-Bromo-2-chlorophenyl)(4-methoxyphenyl)methanone (CAS 333361-49-2) is a halogenated benzophenone derivative with the molecular formula C₁₄H₁₀BrClO₂ and a molecular weight of 325.58 g/mol . It is primarily recognized as Empagliflozin Impurity 21 and serves as a key synthetic intermediate in the preparation of deuterated Dapagliflozin-D5, a labelled analogue of the SGLT2 inhibitor Dapagliflozin [1]. The compound is supplied as a white to light-yellow crystalline powder with a reported melting point of 95.0–99.0 °C and typical purity specifications of ≥98% (HPLC/qNMR) .

Why Generic Substitution of (5-Bromo-2-chlorophenyl)(4-methoxyphenyl)methanone (CAS 333361-49-2) Carries Quantifiable Risk


Within the halogenated benzophenone class, seemingly minor structural variations produce measurable differences in physicochemical properties, synthetic utility, and regulatory identity. The target compound's distinct substitution pattern (5-Bromo-2-chloro on one ring; 4-methoxy on the other) confers a specific melting point (95.0–99.0 °C) that differs from closely related analogs such as (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone (CAS 461432-22-4, mp 70–80 °C) and (2-Bromo-5-methoxyphenyl)(4-chlorophenyl)methanone (CAS 746651-89-8, mp 76–78 °C) . These differences directly impact purification protocols, formulation development, and chromatographic retention behavior. Furthermore, generic substitution risks selecting a compound not recognized as Empagliflozin Impurity 21 under regulatory frameworks, potentially invalidating ANDA impurity profiling studies that require pharmacopeial traceability [1].

Product-Specific Quantitative Evidence Guide for (5-Bromo-2-chlorophenyl)(4-methoxyphenyl)methanone (CAS 333361-49-2)


Melting Point Differentiation vs. 4-Ethoxy Analog (CAS 461432-22-4)

The target compound exhibits a melting point range of 95.0–99.0 °C , which is approximately 15–25 °C higher than its direct 4-ethoxy analog, (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone (CAS 461432-22-4; mp 70–80 °C) . This difference arises from the replacement of the 4-methoxy group (–OCH₃) with a 4-ethoxy group (–OCH₂CH₃), which alters crystal lattice packing energy.

Physicochemical Characterization Process Chemistry Solid-State Properties

Melting Point Differentiation vs. Regioisomer (CAS 746651-89-8)

Compared to its regioisomer (2-Bromo-5-methoxyphenyl)(4-chlorophenyl)methanone (CAS 746651-89-8), which has a reported melting point of 76–78 °C , the target compound melts at 95.0–99.0 °C , a difference of approximately 17–23 °C. Both compounds share the molecular formula C₁₄H₁₀BrClO₂ and molecular weight 325.58 g/mol but differ in the positioning of halogen and methoxy substituents, resulting in divergent solid-state behaviors.

Regioisomer Purity Chromatographic Separation Quality Control

Regulatory Identity: Exclusive Designation as Empagliflozin Impurity 21

CAS 333361-49-2 is uniquely designated as Empagliflozin Impurity 21 in pharmaceutical impurity reference standard catalogs [1]. Suppliers provide this compound with detailed characterization data compliant with regulatory guidelines, supporting Abbreviated New Drug Application (ANDA) analytical method development, method validation (AMV), and Quality Control (QC) applications during commercial Empagliflozin production [1][2]. Traceability against pharmacopeial standards (USP or EP) can be provided based on feasibility [2].

Impurity Profiling ANDA Submission Pharmacopeial Traceability

Synthetic Utility: Exclusive Intermediate for Deuterated Dapagliflozin-D5

CAS 333361-49-2 is specifically cited as an intermediate in the synthesis of Dapagliflozin-D5 (D185372), a deuterium-labelled analogue of the SGLT2 inhibitor Dapagliflozin [1]. The 4-methoxy group on the target compound provides a distinct synthetic handle compared to the 4-ethoxy group present in the more common Dapagliflozin intermediate (CAS 461432-22-4). This methoxy functionality enables the incorporation of deuterium labels at specific positions via demethylation and subsequent re-alkylation with deuterated methylating agents, a route that is not directly accessible from the ethoxy analog.

Deuterated Drug Synthesis SGLT2 Inhibitor Isotopic Labelling

Supplier-Grade Purity Specifications: Conformance to ≥98% (HPLC/qNMR)

Commercially available batches of CAS 333361-49-2 are supplied with purity specifications of >98.0% by HPLC and quantitative NMR (qNMR) from major suppliers such as TCI , and ≥98% HPLC from impurity reference standard suppliers . This dual-method purity verification (HPLC area% + qNMR) provides higher confidence in absolute purity than HPLC-only specifications. Suppliers offering the compound as Empagliflozin Impurity 21 also provide comprehensive Certificates of Analysis including HPLC, MS, ¹H-NMR, and optionally ¹³C-NMR data [1].

Purity Specification Procurement Quality Analytical Grade

Optimal Procurement and Application Scenarios for (5-Bromo-2-chlorophenyl)(4-methoxyphenyl)methanone (CAS 333361-49-2)


Empagliflozin ANDA Impurity Profiling and Method Validation

As the designated Empagliflozin Impurity 21 [1], CAS 333361-49-2 is the appropriate reference standard for developing and validating HPLC or UPLC methods to detect and quantify this specific process-related impurity in Empagliflozin drug substance and drug product. Its availability with regulatory-compliant characterization data and optional pharmacopeial traceability (USP/EP) [2] directly supports ANDA submission requirements. The compound's distinct melting point (95.0–99.0 °C) provides a simple identity confirmation check prior to use in critical analytical procedures.

Synthesis of Deuterated Dapagliflozin-D5 Internal Standard

CAS 333361-49-2 is specifically documented as an intermediate for Dapagliflozin-D5 synthesis [3]. Laboratories developing LC-MS/MS bioanalytical methods for Dapagliflozin pharmacokinetic studies should procure this compound as the starting material for the deuterated internal standard. The 4-methoxy group provides the requisite synthetic handle for site-selective deuteration that is not directly accessible from the 4-ethoxy analog (CAS 461432-22-4), which is instead used for non-deuterated Dapagliflozin synthesis.

Process Chemistry: Solid-Form Optimization via Melt Crystallization

The compound's melting point of 95.0–99.0 °C , which is approximately 15–25 °C higher than the 4-ethoxy analog (70–80 °C) and 17–23 °C higher than its regioisomer (76–78 °C) , makes it amenable to melt crystallization purification techniques that are less effective for lower-melting analogs. This thermal stability advantage is relevant for process chemists optimizing intermediate purification at scale, where melt crystallization can reduce solvent consumption compared to traditional recrystallization.

Regioisomer Identity Verification in Multi-Step Synthesis

When synthesizing complex SGLT2 inhibitor intermediates that incorporate this benzophenone building block, the substantial melting point gap (Δ ≈ 17–23 °C) between the target compound and its regioisomer (CAS 746651-89-8) enables rapid melting point-based identity verification at in-process checkpoints. This reduces reliance on full spectroscopic characterization at every synthetic step, accelerating process development timelines while maintaining quality assurance.

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